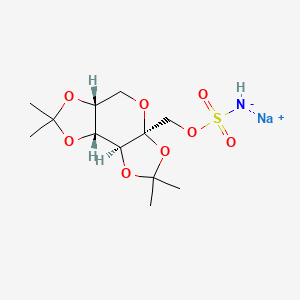

Topiramate sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

488127-49-7 |

|---|---|

Molecular Formula |

C12H20NNaO8S |

Molecular Weight |

361.35 g/mol |

IUPAC Name |

sodium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |

InChI |

InChI=1S/C12H20NO8S.Na/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |

InChI Key |

ZUWVVMMRNQEJMW-WGAVTJJLSA-N |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Na+] |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Electrophysiological Interplay of Topiramate and Voltage-Gated Sodium Channels

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Topiramate (B1683207), a broad-spectrum antiepileptic drug, exerts a significant portion of its therapeutic effect through the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive analysis of the molecular and electrophysiological mechanisms underpinning this interaction. It synthesizes key quantitative data from seminal studies, details the experimental protocols used to elucidate these mechanisms, and presents visual representations of the signaling pathways and experimental workflows. The primary mode of action involves a state-dependent and use-dependent block of VGSCs, preferentially targeting the inactivated state of the channel. This leads to a reduction in sustained repetitive firing of neurons, a hallmark of seizure activity. Topiramate's distinct effects on both transient and persistent sodium currents further contribute to its clinical efficacy in epilepsy and other neurological disorders.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is a key factor in the pathophysiology of epilepsy. Topiramate, a sulfamate-substituted monosaccharide, is a widely prescribed anticonvulsant with a multifaceted mechanism of action.[1][2][3][4] A primary and well-documented mechanism is its ability to modulate VGSC activity.[1][2][5] This guide will provide an in-depth exploration of this specific interaction, focusing on the quantitative and mechanistic details relevant to researchers and drug development professionals.

Quantitative Effects of Topiramate on Voltage-Gated Sodium Channels

The interaction of topiramate with VGSCs is characterized by a state-dependent and use-dependent block.[5][6] This means its inhibitory effects are more pronounced when the channels are in a depolarized or frequently activated state, which is characteristic of epileptic seizures.

Inhibition of Transient Sodium Currents (INaT)

Topiramate reduces the amplitude of the transient sodium current in a dose-dependent manner.[7] This effect is more pronounced at depolarized holding potentials, highlighting the drug's preference for the inactivated state of the channel.[8][9]

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| IC50 for INaT Block | 48.9 µM | Rat Cerebellar Granule Cells | Whole-cell patch-clamp, holding potential -60 mV | [7] |

| Shift in V1/2 of Inactivation | -9.6 mV | Rat Cerebellar Granule Cells | 100 µM Topiramate | [7] |

| Shift in V1/2 of Inactivation | Leftward shift | Dissociated Neocortical Neurons | 100 µM Topiramate | [8][9] |

Inhibition of Persistent Sodium Currents (INaP)

Topiramate also demonstrates a significant inhibitory effect on the persistent sodium current, which is thought to contribute to the sustained depolarization seen in seizure activity.[8][9][10] Notably, the inhibition of INaP occurs at lower concentrations than those required to block the transient current, suggesting this may be a dominant mechanism at therapeutic concentrations.[10]

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| EC50 for INaP Block | 61 ± 37 nM | HEK293 cells expressing Nav1.3 | Whole-cell patch-clamp | [10] |

| % Inhibition of INaP | ~20% | Dissociated Neocortical Neurons | 25-30 µM Topiramate | [8] |

Mechanism of Action: State-Dependent Blockade

Topiramate's primary mechanism of action on VGSCs is the stabilization of the inactivated state.[8][9] It has minimal effect on the resting state of the channel and does not alter the voltage-dependence of activation.[8] This state-dependent binding is crucial for its therapeutic window, as it allows topiramate to selectively target hyperactive neurons without significantly affecting normal neuronal firing.

Experimental Protocols

The characterization of topiramate's effects on VGSCs has been primarily achieved through electrophysiological techniques, particularly whole-cell patch-clamp recordings.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane of isolated neurons or cells expressing specific sodium channel subtypes.

-

Cell Preparation : Neurons are acutely dissociated from specific brain regions (e.g., neocortex, cerebellum) or cell lines (e.g., HEK293) stably expressing a particular VGSC alpha subunit (e.g., Nav1.3) are used.[7][8][10]

-

Recording Solutions :

-

External Solution : Typically contains physiological concentrations of ions, with blockers for other channels (e.g., tetraethylammonium (B1195904) for potassium channels, cadmium for calcium channels) to isolate sodium currents.[8]

-

Internal (Pipette) Solution : Contains ions that mimic the intracellular environment. Cesium is often used to block potassium currents from inside the cell.

-

-

Voltage Protocols :

-

Current-Voltage (I-V) Relationship : To determine the effect on the peak current amplitude across a range of voltages.

-

Steady-State Inactivation : A series of pre-pulses to different voltages are applied before a test pulse to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).[7][8]

-

Recovery from Inactivation : A two-pulse protocol is used to measure the time it takes for channels to recover from inactivation.

-

Influence of Cellular Signaling Pathways

The effect of topiramate on VGSCs can be modulated by intracellular signaling cascades, particularly those involving protein kinases.

Modulation by Protein Kinase C (PKC)

Activation of PKC has been shown to reduce the inhibitory effect of topiramate on the transient sodium current.[11][12] Specifically, pre-treatment of neurons with a PKC activator significantly decreases the hyperpolarizing shift in the steady-state inactivation curve induced by topiramate.[11][12] This suggests that the phosphorylation state of the sodium channel can alter its sensitivity to topiramate.[11]

Conclusion and Future Directions

Topiramate's modulation of voltage-gated sodium channels is a cornerstone of its anticonvulsant activity. Its preferential blockade of the inactivated channel state and potent inhibition of persistent sodium currents provide a clear rationale for its efficacy in suppressing epileptiform activity. The detailed quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development in this area.

Future investigations could focus on:

-

Elucidating the precise binding site of topiramate on different sodium channel isoforms.

-

Exploring the interaction of topiramate with VGSC β-subunits and their role in modulating drug sensitivity.

-

Further investigating the interplay between topiramate's action and intracellular signaling pathways in both physiological and pathological conditions.

A deeper understanding of these nuances will be instrumental in the development of next-generation antiepileptic drugs with improved efficacy and side-effect profiles.

References

- 1. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Narrative Review of Topiramate: Clinical Uses and Pharmacological Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Inhibition of transient and persistent Na+ current fractions by the new anticonvulsant topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamazepine and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Topiramate on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and inhibition of the neuron. Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

Topiramate (B1683207) is a broad-spectrum anticonvulsant medication with a multifaceted mechanism of action.[1][2] One of its key therapeutic actions involves the enhancement of GABAergic neurotransmission.[1][3] This technical guide provides an in-depth exploration of the role of topiramate in modulating the GABAergic system, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Topiramate's Mechanism of Action on the GABAergic System

Topiramate enhances GABAergic inhibition through a positive allosteric modulation of GABA-A receptors.[2] This means that topiramate binds to a site on the GABA-A receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA.[4] This potentiation of GABA-evoked currents leads to increased chloride influx and a greater hyperpolarizing effect, thereby reducing neuronal excitability.[1] Notably, topiramate's action is independent of the benzodiazepine (B76468) binding site, as its effects are not blocked by the benzodiazepine antagonist flumazenil.[3]

The modulatory effect of topiramate on GABA-A receptors exhibits subunit selectivity. Studies have shown that topiramate's potentiation is more pronounced for GABA-A receptors containing β2 or β3 subunits, while receptors with the β1 subunit are less affected.[5][6] This subunit specificity may contribute to the regional and cell-type-specific effects of topiramate in the brain.

In addition to its direct effects on GABA-A receptors, topiramate has been shown to increase the overall concentration of GABA in the brain.[7][8][9] This effect is observed rapidly after administration and is sustained with chronic treatment.[8] The precise mechanism for this increase in brain GABA levels is not fully elucidated but may involve effects on GABA synthesis, release, or metabolism.

Quantitative Data on Topiramate's Interaction with the GABAergic System

The following tables summarize the available quantitative data regarding the effects of topiramate on GABAergic neurotransmission.

| Parameter | Value | Cell/Tissue Type | Reference |

| Concentration for Enhancement of GABA-evoked Currents | 10 µM - 100 µM | Murine Cortical Neurons, Hippocampal Neurons | [1][3][10] |

| Direct Activation of GABA-A Receptors (α4β3γ2S) | ~74% of peak GABA-current | Xenopus Oocytes | [5] |

| Increase in Brain GABA Concentration (Acute, Single 100mg dose) | 0.8 mM (by 2 hours) | Human Occipital Cortex | [8] |

| Increase in Brain GABA Concentration (Chronic) | 46% increase from baseline | Human Occipital Cortex | [9] |

| Parameter | Value | Target | Reference |

| IC50 | 0.46 µM | GluK1 (GluR5) Kainate Receptor | [2] |

| IC50 | 48.9 µM | Voltage-gated Sodium Channels (Nav) | [2] |

| Ki | 0.1 - 1 µM | Carbonic Anhydrase II (rat) | [2] |

| Ki | 0.2 µM | Carbonic Anhydrase IV (rat) | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the GABA-A receptors in response to GABA and topiramate.

Methodology:

-

Cell Preparation: Primary cultures of murine cortical or hippocampal neurons are prepared on glass coverslips. Alternatively, acute brain slices can be used for a more intact circuit preparation.[11][12]

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - aCSF). A glass micropipette with a tip resistance of 3-7 MΩ is filled with an internal solution containing ions that mimic the intracellular environment.[13][14]

-

Giga-seal Formation: The micropipette is carefully positioned onto the surface of a neuron to form a high-resistance seal (GΩ seal).[13]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[14]

-

Data Acquisition: The neuron is voltage-clamped at a holding potential of -60 mV. GABA is applied to the neuron via a puff pipette or through the bath perfusion system to evoke an inward chloride current.[12]

-

Drug Application: Topiramate is co-applied with GABA at various concentrations to determine its effect on the amplitude and kinetics of the GABA-evoked current.[3]

-

Data Analysis: The potentiation of the GABA-evoked current by topiramate is quantified by comparing the current amplitude in the presence and absence of the drug. Dose-response curves can be generated to determine the EC50 of topiramate's effect.

Radioligand Binding Assay

This assay is used to determine the binding affinity of topiramate for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the GABA-A receptors. The membrane preparation is washed multiple times to remove endogenous GABA.[15][16]

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flumazenil) and varying concentrations of unlabeled topiramate.[15]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.[17]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[15][17]

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The data is then used to generate a competition curve, from which the inhibitory constant (Ki) of topiramate can be determined.[18]

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in the brain of a living animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized animal.[19]

-

Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.[19]

-

Dialysate Collection: Small molecules, including GABA, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate. The resulting solution, the dialysate, is collected at regular intervals.[19][20]

-

Sample Analysis: The concentration of GABA in the dialysate samples is measured using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with fluorescence detection.[20][21]

-

Drug Administration: Topiramate is administered to the animal (e.g., via intraperitoneal injection), and dialysate samples are collected before and after drug administration to monitor changes in extracellular GABA levels.

-

Data Analysis: The change in GABA concentration over time is analyzed to determine the effect of topiramate on basal and/or stimulated GABA release.

Visualizations

Caption: Topiramate's dual action on the GABAergic synapse.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Caption: Workflow for radioligand binding assay.

Conclusion

Topiramate exerts a significant influence on GABAergic neurotransmission through a dual mechanism: the positive allosteric modulation of GABA-A receptors and an increase in overall brain GABA levels. Its subunit-selective action on GABA-A receptors suggests a nuanced role in modulating neuronal inhibition across different brain regions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between topiramate and the GABAergic system. A thorough understanding of these mechanisms is paramount for the development of more targeted and effective therapeutic strategies for a range of neurological and psychiatric conditions.

References

- 1. Topiramate enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topiramate | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]

- 3. Topiramate modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topiramate reduces excitability in the basolateral amygdala by selectively inhibiting GluK1 (GluR5) kainate receptors on interneurons and positively modulating GABAA receptors on principal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subunit selectivity of topiramate modulation of heteromeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topiramate modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Low-Dose-Topiramate-Increases-Brain-GABA-Within-30-Minutes-in-Epilepsy-Patients- [aesnet.org]

- 9. Modulation of cerebral GABA by topiramate, lamotrigine, and gabapentin in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of topiramate on sustained repetitive firing and spontaneous recurrent seizure discharges in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Topiramate's Interaction with AMPA/Kainate Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the anticonvulsant drug topiramate (B1683207) and the ionotropic AMPA and kainate glutamate (B1630785) receptors. The following sections detail the quantitative aspects of this interaction, the experimental methodologies used to elucidate these findings, and the underlying signaling pathways.

Quantitative Data Summary

Topiramate exhibits a notable inhibitory effect on AMPA and kainate receptors, with a more pronounced selectivity for kainate receptors, particularly the GluK1 (formerly GluR5) subunit. The following table summarizes the key quantitative data from various studies.

| Parameter | Value | Receptor/Channel | Experimental System |

| IC50 | ~0.46 - 0.5 µM | GluK1 (GluR5) Kainate Receptor | Rat basolateral amygdala neurons |

| IC50 (Phase I Block) | 1.6 µM | Kainate-evoked currents | Cultured rat hippocampal neurons |

| IC50 (Phase II Block) | 4.8 µM | Kainate-evoked currents | Cultured rat hippocampal neurons |

| % Inhibition | 90% at 100 µM | Kainate-evoked currents (Phase II) | Cultured rat hippocampal neurons |

| % Inhibition | Up to 60% at 30-100 µM | AMPA/Kainate-mediated Ca2+ influx | Cultured cerebral cortical, hippocampal, and cerebellar neurons |

| IC50 | 48.9 µM | Voltage-gated Sodium Channels (Nav) | Rat cerebellar granule cells |

| Ki | 0.1 µM | Carbonic Anhydrase II | Rat |

| Ki | 0.2 µM | Carbonic Anhydrase IV | Rat |

Core Mechanisms of Action

Topiramate's interaction with AMPA/kainate receptors is multifaceted, involving direct channel blockade and potential modulation of the receptor's phosphorylation state. The primary mechanism is the selective antagonism of GluK1-containing kainate receptors.[1][2][3][4][5] This action is believed to be a key contributor to its anticonvulsant properties.[2][6][7] The effect on AMPA receptors is less potent and appears to involve a modification of receptor desensitization kinetics.[8] The blockade of synaptic responses by topiramate is primarily postsynaptic, as evidenced by a reduction in the amplitude of miniature excitatory postsynaptic currents (mEPSCs) without a change in their frequency.[2][6]

The inhibitory effect of topiramate on kainate-evoked currents in cultured hippocampal neurons presents in two distinct phases: an early, reversible phase (Phase I) and a delayed, less reversible phase (Phase II).[9] The second phase is thought to be mediated by intracellular signaling pathways that alter the phosphorylation state of the kainate receptor channels.[9]

Signaling and Experimental Workflow Visualizations

To clarify the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Topiramate's primary mechanism of action at the postsynaptic terminal.

Caption: Generalized workflow for electrophysiological studies of topiramate.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Whole-Cell Voltage-Clamp Recordings in Brain Slices

This protocol is adapted from studies on rat basolateral amygdala neurons.[2][6]

-

Animal Model: Male Sprague-Dawley rats.

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Cut 400 µm thick coronal slices containing the amygdala using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using an upright microscope with DIC optics.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 1 MgCl2, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

Establish a gigaohm seal and obtain a whole-cell configuration.

-

Hold neurons at a membrane potential of -70 mV.

-

Evoke synaptic currents using a bipolar stimulating electrode placed in the vicinity of the recorded neuron.

-

-

Pharmacological Isolation:

-

To isolate kainate receptor-mediated currents, add antagonists for NMDA (e.g., 50 µM D-AP5) and AMPA (e.g., 10 µM GYKI 52466) receptors to the aCSF.

-

To isolate AMPA receptor-mediated currents, add antagonists for NMDA (e.g., 50 µM D-AP5) and kainate (e.g., 10 µM LY293558) receptors.

-

-

Data Analysis:

-

Record and filter the currents using appropriate software.

-

Measure the peak amplitude and decay kinetics of the evoked currents before and after the application of topiramate.

-

Construct concentration-response curves to determine the IC50 value.

-

Perforated-Patch Clamp Recording of Kainate-Evoked Currents in Cultured Neurons

This protocol is based on studies of cultured rat hippocampal neurons.[9]

-

Cell Culture:

-

Dissect hippocampi from embryonic day 18 rat fetuses.

-

Dissociate the tissue and plate the neurons on poly-L-lysine-coated coverslips.

-

Maintain the cultures in a suitable growth medium.

-

-

Recording:

-

Use borosilicate glass pipettes (3-5 MΩ).

-

Back-fill the pipette with an internal solution containing a pore-forming agent (e.g., 240 µg/ml Amphotericin B). The internal solution can be similar to that used for whole-cell recording but without ATP and GTP to maintain the intracellular environment.

-

After forming a gigaohm seal, monitor the access resistance until it stabilizes, indicating successful perforation.

-

Hold the neuron at -60 mV.

-

-

Drug Application:

-

Apply kainate (e.g., 100 µM) using a rapid solution exchange system to evoke inward currents.

-

Co-apply topiramate at various concentrations with kainate to assess its inhibitory effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the kainate-evoked currents in the presence and absence of topiramate.

-

Distinguish between the rapid, reversible (Phase I) and the slow-onset, less reversible (Phase II) block by observing the time course of inhibition and washout.

-

Calculate IC50 values for both phases of the block.

-

In Vivo Seizure Induction and Quantification

This protocol is based on studies in mice.[7]

-

Animal Model: Adult male mice (e.g., C57BL/6).

-

Drug Administration:

-

Administer topiramate (e.g., 25-100 mg/kg) or vehicle intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 minutes), infuse a selective GluK1 agonist such as ATPA intravenously (i.v.) to induce seizures.

-

-

Seizure Scoring:

-

Observe the animals and score the seizure severity using a modified Racine scale:

-

Stage 1: Immobility

-

Stage 2: Head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing

-

Stage 5: Rearing and falling (generalized tonic-clonic seizure)

-

-

Record the latency to the onset of each seizure stage and the duration of the seizures.

-

-

Data Analysis:

-

Compare the seizure scores, latencies, and durations between the topiramate-treated and vehicle-treated groups.

-

Determine the dose-dependent protective effect of topiramate against agonist-induced seizures.

-

Conclusion

The body of evidence strongly indicates that topiramate's interaction with AMPA and, more significantly, kainate receptors is a crucial component of its anticonvulsant and neuroprotective effects. Its selective antagonism of GluK1-containing kainate receptors at clinically relevant concentrations highlights this pathway as a key therapeutic target. The detailed experimental protocols provided herein offer a framework for further investigation into the nuances of this interaction and for the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Frontiers | The Impacts of Surgery and Intracerebral Electrodes in C57BL/6J Mouse Kainate Model of Epileptogenesis: Seizure Threshold, Proteomics, and Cytokine Profiles [frontiersin.org]

- 2. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]

- 3. Immediate Epileptogenesis after Kainate-Induced Status Epilepticus in C57BL/6J Mice: Evidence from Long Term Continuous Video-EEG Telemetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 5. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models [frontiersin.org]

In Vitro vs. In Vivo Effects of Topiramate Sodium on Neuronal Excitability: A Technical Guide

Abstract: Topiramate (B1683207) is a broad-spectrum anticonvulsant drug with a complex, multifaceted mechanism of action. Understanding the translation of its molecular interactions, observed in controlled in vitro environments, to its systemic effects in living organisms (in vivo) is critical for research and development. This technical guide provides an in-depth comparison of the effects of topiramate on neuronal excitability at both levels. We summarize key quantitative data, detail essential experimental protocols, and present signaling and workflow diagrams to elucidate the drug's core mechanisms. Topiramate's actions include modulation of voltage-gated sodium channels, potentiation of GABAergic inhibition, antagonism of glutamatergic excitation via AMPA/kainate receptors, and inhibition of carbonic anhydrase isoenzymes.[1][2] These distinct molecular actions collectively contribute to its robust anticonvulsant profile observed in vivo.

In Vitro Mechanisms of Action: Direct Neuronal Modulation

In vitro studies, utilizing techniques like patch-clamp electrophysiology on cultured neurons or brain slices, have been instrumental in dissecting the direct molecular targets of topiramate. These controlled environments allow for the precise measurement of the drug's effects on specific ion channels and receptors, thereby reducing neuronal excitability through several key pathways.[1]

1.1 Inhibition of Voltage-Gated Sodium Channels (VGSCs) Topiramate reduces the amplitude of voltage-gated sodium currents in a dose-dependent manner.[3] It modulates the activity of these channels by shifting the steady-state inactivation curve toward more hyperpolarized potentials, which stabilizes the inactive state of the channel and limits sustained, high-frequency repetitive firing of action potentials.[3][4] This action is crucial for preventing seizure spread.[3]

1.2 Potentiation of GABA-A Receptor-Mediated Currents Topiramate enhances the activity of the principal inhibitory neurotransmitter, GABA.[1] It positively modulates GABA-A receptors, increasing the influx of chloride ions into neurons.[1][5] This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[1] Studies on homomeric GABA-A receptors suggest that the β-subunits contain a functional binding site for topiramate.[6]

1.3 Antagonism of AMPA/Kainate Glutamate (B1630785) Receptors In contrast to its effect on inhibitory pathways, topiramate dampens excitatory neurotransmission by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors.[1][7] It shows a selective, postsynaptic inhibition of kainate receptors containing the GluK1 (formerly GluR5) subunit.[8][9] This antagonism reduces the depolarizing excitatory postsynaptic currents, further contributing to the overall reduction in neuronal excitability.[9]

1.4 Inhibition of Carbonic Anhydrase (CA) Topiramate is an inhibitor of carbonic anhydrase isoenzymes, particularly CA II and CA IV.[7][10][11] While this action is considered weaker than its other mechanisms in terms of direct anticonvulsant effect, it can lead to a decrease in neuronal intracellular pH.[8] This pH shift may indirectly modulate the function of other ion channels and receptors, contributing to the drug's overall profile.

Data Presentation: In Vitro Effects of Topiramate

| Target/Assay | Preparation | Key Finding | Concentration / IC50 / Ki | Citation(s) |

| Voltage-Gated Na+ Channels | Rat Cerebellar Granule Cells | Dose-dependent reduction of Na+ currents | IC50: 48.9 μM | [3][8] |

| Rat Sensorimotor Cortex Neurons | Hyperpolarizing shift in steady-state inactivation | 100 μM | [4][12] | |

| GABA-A Receptors | Murine Brain Neurons | Enhancement of GABA-evoked Cl- currents | 10 μM | [5] |

| AMPA/Kainate Receptors | Recombinant GluK1 Receptors | Antagonism of kainate receptors | IC50: 0.46 μM | [8][13] |

| Rat Amygdala Neurons | Selective inhibition of GluR5-mediated synaptic currents | IC50: ~0.5 μM | [9] | |

| Carbonic Anhydrase | Human Isoenzymes (purified) | Inhibition of CA-II | Ki: ~7 μM | [7][10] |

| Human Isoenzymes (purified) | Inhibition of CA-IV | Ki: ~10 μM | [7][10] | |

| Rat Isoenzymes (purified) | Inhibition of CA-II | Ki: 0.1 - 1 μM | [8][10] | |

| Rat Isoenzymes (purified) | Inhibition of CA-IV | Ki: 0.2 - 10 μM | [8][10] |

Mandatory Visualization: Molecular Mechanisms

Caption: Core molecular mechanisms of topiramate action on a neuron.

Key In Vitro Experimental Protocol: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is fundamental for studying the effects of drugs like topiramate on neuronal ion channels.[14] It allows for the recording of ionic currents across the entire cell membrane.[15]

Objective: To measure the effect of topiramate on voltage-gated sodium currents in cultured neurons.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., rat cerebellar granule cells) on glass coverslips.[3]

-

Solution Preparation:

-

External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[16] Ensure the solution is bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Prepare a solution mimicking the intracellular environment, typically containing a high concentration of K-Gluconate (e.g., 115 mM), along with NaCl, GTP, ATP-Mg, and a pH buffer like HEPES.[16]

-

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[17]

-

Recording:

-

Place a coverslip with neurons in the recording chamber on an inverted microscope and perfuse with aCSF.

-

Fill a recording pipette with internal solution and approach a target neuron using a micromanipulator.

-

Apply light positive pressure to the pipette.[18] Once positioned on the cell membrane, apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of strong suction to rupture the membrane patch, establishing the "whole-cell" configuration.[14] This provides electrical access to the cell's interior.

-

-

Data Acquisition (Voltage-Clamp Mode):

-

Hold the neuron at a set membrane potential (e.g., -60 mV).[3]

-

Apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents.

-

Record baseline currents in normal aCSF.

-

Perfuse the chamber with aCSF containing topiramate at various concentrations (e.g., 10-1000 μM).[3]

-

Record the currents again in the presence of the drug.

-

-

Analysis: Measure the peak amplitude of the sodium currents before and after topiramate application. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization: In Vitro Workflow

Caption: Workflow for in vitro whole-cell patch-clamp analysis.

In Vivo Effects and Correlations

In vivo studies assess the integrated effect of topiramate's multiple molecular actions within a complex biological system. These studies, often using animal models of epilepsy, confirm the therapeutic relevance of the mechanisms identified in vitro.

3.1 Anticonvulsant Activity The most significant in vivo effect of topiramate is its robust anticonvulsant activity. It is highly effective in the Maximal Electroshock (MES) seizure model in both rats and mice, a test that is predictive of efficacy against generalized tonic-clonic seizures.[19][20] The MES model assesses a drug's ability to prevent the spread of seizures.[21] Topiramate's effectiveness in this model is attributed primarily to its use-dependent block of voltage-gated sodium channels and its negative modulation of AMPA/kainate receptors.[22] It is also effective, though at higher doses, against seizures induced by the chemoconvulsant pentylenetetrazol (PTZ), which is thought to relate to its enhancement of GABAergic neurotransmission.[5][19]

3.2 Neurochemical Modulation In vivo microdialysis studies allow for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions. While direct, consistent evidence of topiramate altering basal GABA or glutamate levels is complex and can be model-dependent, its functional impact is clear.[23][24] The drug's mechanism suggests it enhances the effect of GABA at its receptor and blocks the effect of glutamate, actions that are not always reflected as simple changes in ambient neurotransmitter concentrations but are critical to its overall anticonvulsant effect.

Data Presentation: In Vivo Anticonvulsant Effects of Topiramate

| Model | Species | Endpoint | Route | ED50 (Median Effective Dose) | Citation(s) |

| Maximal Electroshock (MES) | Rat | Blockade of tonic hindlimb extension | Oral | 13.5 mg/kg | [19] |

| Maximal Electroshock (MES) | Mouse | Blockade of tonic hindlimb extension | Oral | 40.9 mg/kg | [19] |

| Pentylenetetrazol (PTZ) | Mouse | Blockade of clonic seizures | Oral | 1,030 mg/kg | [19] |

| Ischemia-Induced Seizures | Rat | Blockade of tonic extension seizures | Oral | 8.2 mg/kg | [25] |

| Ischemia-Induced Seizures | Rat | Blockade of clonic seizures | Oral | 13.0 mg/kg | [25] |

Key In Vivo Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard preclinical assay for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[21][26]

Objective: To determine the median effective dose (ED50) of topiramate required to prevent the tonic hindlimb extension phase of a maximal seizure.

Methodology:

-

Animal Preparation: Use adult male rats (e.g., 200-250g) or mice (e.g., 25-30g).[27] Divide animals into several groups (n=8-12 per group), including a vehicle control group and multiple dose groups for topiramate.

-

Drug Administration: Administer topiramate or vehicle via the desired route (e.g., oral gavage). The test is performed at the time of the drug's peak effect, typically determined from prior pharmacokinetic studies (e.g., 4 hours post-dose for topiramate).[19]

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the corneas of each animal.[28] Place corneal electrodes on the eyes.

-

Stimulation: Deliver a suprathreshold electrical stimulus using a specialized shocker device.[26]

-

Observation and Endpoint: Immediately after stimulation, observe the animal for the characteristic seizure pattern, which includes tonic flexion followed by tonic extension of the hindlimbs.[27] The primary endpoint is the presence or absence of the tonic hindlimb extension.[21] An animal is considered "protected" if this phase is abolished.

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected.

-

Use probit analysis to calculate the ED50, which is the dose that protects 50% of the animals from the tonic hindlimb extension endpoint.[21]

-

Mandatory Visualization: In Vivo Logic Flow

Caption: Logical workflow of the in vivo maximal electroshock (MES) test.

Synthesis and Conclusion

The comparison of in vitro and in vivo data provides a comprehensive understanding of topiramate's pharmacology. In vitro electrophysiology pinpoints its multiple, distinct molecular targets: voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, and carbonic anhydrase. The quantitative data from these studies, such as IC50 and Ki values, reveal the potency of topiramate at each site.

References

- 1. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topiramate enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topiramate modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topiramate | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]

- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. axolbio.com [axolbio.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. m.youtube.com [m.youtube.com]

- 28. mdpi.com [mdpi.com]

Topiramate Sodium as a Carbonic Anhydrase Inhibitor in CNS Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate (B1683207), a sulfamate-substituted monosaccharide, is a widely utilized therapeutic agent for a range of central nervous system (CNS) disorders, most notably epilepsy and migraine.[1][2] Its clinical efficacy is attributed to a multifaceted mechanism of action, which includes the modulation of voltage-gated sodium and calcium channels, enhancement of GABAergic inhibitory neurotransmission, and antagonism of glutamate (B1630785) receptors.[1][3] A crucial and distinct component of its pharmacological profile is the inhibition of carbonic anhydrase (CA) isoenzymes.[3][4] This guide provides a detailed technical overview of topiramate's role as a carbonic anhydrase inhibitor in the context of CNS disorders, focusing on its mechanism, the experimental evidence supporting it, and the downstream consequences on neuronal function.

Core Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] In the CNS, CA isoenzymes, particularly CA II and CA VII, are expressed in neurons and glial cells and play a critical role in pH regulation, bicarbonate metabolism, and cerebrospinal fluid (CSF) formation.[2] Topiramate's inhibition of these enzymes leads to a cascade of effects that are believed to contribute significantly to its therapeutic actions.[2][4]

The primary consequences of carbonic anhydrase inhibition by topiramate in the CNS include:

-

Intracellular Acidification: By slowing the hydration of CO₂, topiramate leads to a decrease in the intracellular concentration of bicarbonate and a subsequent drop in intracellular pH (pHi).[5][6] This neuronal acidification is a key factor in reducing neuronal hyperexcitability.

-

CO₂ Retention: Inhibition of carbonic anhydrase can lead to an accumulation of dissolved CO₂ in the brain tissue.[4]

-

Altered Bicarbonate-Dependent Processes: Bicarbonate ions are crucial for the function of various transporters and receptors, including certain GABA-A receptor subtypes.[1]

Quantitative Data: Inhibitory Potency of Topiramate

The inhibitory activity of topiramate against various human carbonic anhydrase isoenzymes has been quantified, with the most potent inhibition observed against CA II and CA IV. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibition.

| Isozyme | Topiramate Ki (µM) | Acetazolamide Ki (µM) | Reference |

| Human CA I | ~100 | Not specified | [6] |

| Human CA II | 7 | Not specified | [6] |

| Human CA IV | 10 | Not specified | [6] |

| Human CA VI | >100 | Not specified | [6] |

Table 1: Inhibition Constants (Ki) of Topiramate for Human Carbonic Anhydrase Isozymes.

Experimental Protocols

Determination of Carbonic Anhydrase Inhibition Constant (Ki)

A common method to determine the Ki of a carbonic anhydrase inhibitor is the 4-Nitrophenyl Acetate (4-NPA) Hydrolysis Assay.[7]

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically. The rate of this reaction is inhibited in the presence of an inhibitor like topiramate.

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., CA I, CA II)

-

Topiramate

-

4-Nitrophenyl Acetate (4-NPA)

-

HEPES-Tris buffer (pH 7.3)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of topiramate in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the topiramate stock solution in the HEPES-Tris buffer.

-

In a 96-well plate, add the following to each well:

-

70 µL of HEPES-Tris buffer

-

10 µL of the topiramate dilution (or buffer for control)

-

10 µL of the purified carbonic anhydrase solution

-

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of a 4-NPA solution (dissolved in DMSO and diluted in ethanol).

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm at regular intervals (e.g., every minute for 15-20 minutes).

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Measurement of Intracellular pH (pHi) in Neurons

The effect of topiramate on neuronal pHi can be investigated using fluorescence microscopy with a pH-sensitive dye, such as BCECF-AM.[5][6]

Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent, pH-sensitive indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure changes in pHi.

Materials:

-

Hippocampal brain slices from rodents

-

Artificial cerebrospinal fluid (aCSF), bicarbonate-buffered

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Topiramate

-

Ammonium (B1175870) chloride (NH₄Cl) for inducing intracellular acidification (ammonium prepulse technique)

-

Fluorescence microscope with an excitation wavelength switching system and a sensitive camera

Procedure:

-

Prepare acute hippocampal brain slices and maintain them in oxygenated aCSF.

-

Load the neurons in the slices with BCECF-AM by incubating the slices in aCSF containing the dye.

-

Transfer a slice to a recording chamber on the stage of the fluorescence microscope, continuously perfused with oxygenated aCSF.

-

Identify a target neuron (e.g., a CA3 pyramidal neuron) for pHi measurement.

-

Excite the BCECF-loaded neuron at two different wavelengths (e.g., 440 nm and 490 nm) and measure the fluorescence emission at a single wavelength (e.g., 535 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH, based on a pre-determined calibration curve.

-

Establish a stable baseline pHi recording.

-

Apply topiramate to the perfusion solution and record the change in pHi.

-

To investigate the effect on pHi recovery from an acid load, perform an ammonium prepulse:

-

Briefly expose the slice to aCSF containing NH₄Cl. This will cause an initial intracellular alkalinization followed by a profound acidification upon washout of the NH₄Cl.

-

Monitor the rate of pHi recovery back to the baseline in the absence and presence of topiramate.

-

Signaling Pathways and Logical Relationships

The inhibition of carbonic anhydrase by topiramate initiates a series of events that ultimately modulate neuronal excitability.

References

- 1. Two new actions of topiramate: inhibition of depolarizing GABA(A)-mediated responses and activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topiramate modulates pH of hippocampal CA3 neurons by combined effects on carbonic anhydrase and Cl−/HCO3− exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to the Molecular Structure and Solubility of Topiramate Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics and solubility profile of topiramate (B1683207) sodium, a critical active pharmaceutical ingredient (API). The following sections detail its molecular structure, compare its solubility to the free acid form in various solvents, outline standardized experimental protocols for solubility determination, and visualize key mechanistic and procedural pathways.

Molecular Structure of Topiramate and Topiramate Sodium

Topiramate is a sulfamate-substituted monosaccharide, structurally derived from D-fructose.[1][2] Its chemical name is 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate (B1201201).[2][3] This unique structure, which distinguishes it from other antiepileptic drugs, features a sulfamate moiety (-OSO₂NH₂) that is crucial for its pharmacological activity.[4]

Topiramate (Free Form)

This compound (Salt Form)

This compound is the salt form, created by the deprotonation of the acidic nitrogen atom in the sulfamate group in the presence of a sodium base, such as sodium hydroxide. This conversion into a salt dramatically enhances its aqueous solubility.

-

Molecular Formula: C₁₂H₂₀NNaO₈S

-

Molecular Weight: 361.34 g/mol

-

Representative Structure: The sodium ion (Na⁺) forms an ionic bond with the negatively charged nitrogen of the sulfamate group.

Solubility Profile

The solubility of topiramate is highly dependent on the solvent and whether it is in its free form or as a sodium salt. The conversion to this compound significantly increases its solubility in aqueous media, a critical factor for pharmaceutical formulation and bioavailability.

| Compound | Solvent | Solubility | pH (if applicable) |

| Topiramate | Water | 9.8 mg/mL | 6.3 (saturated solution) |

| Ethanol | ~20 mg/mL | - | |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | - | |

| Dimethylformamide (DMF) | ~25 mg/mL | - | |

| Acetone | Freely Soluble | - | |

| Chloroform | Freely Soluble | - | |

| PBS | ~0.15 mg/mL | 7.2 | |

| Alkaline Solutions (NaOH/Na₃PO₄) | Most Soluble | 9 - 10 | |

| This compound | Water (as trihydrate) | >1.3 g/mL (>1300 mg/mL) | ~9.5 (equilibrium) |

Data compiled from multiple sources.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to reach equilibrium.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., deionized water, phosphate (B84403) buffer)

-

Glass flasks or vials with airtight screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a predetermined volume of the chosen solvent to each flask.

-

Equilibration: Seal the flasks tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved solids settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, either:

-

Centrifuge the samples at high speed and collect the clear supernatant.

-

Filter the solution using a syringe filter appropriate for the solvent. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Dilution: Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC with UV or Charged Aerosol Detection, or UV-Vis spectrophotometry).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Mechanism of Action of Topiramate

Topiramate exerts its anticonvulsant and migraine-prophylactic effects through a multi-target mechanism of action, which is unique among antiepileptic drugs.[6][7] It modulates both inhibitory and excitatory neurotransmission and acts on ion channels and enzymes.

Caption: Multi-target mechanism of action for topiramate.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: Shake-flask method workflow for solubility.

References

The Serendipitous Discovery and Development of Topiramate: A Technical Guide for Anticonvulsant Research

An In-depth Exploration of the Preclinical and Clinical Journey of a Structurally Novel Antiepileptic Drug

Introduction

Topiramate (B1683207), marketed under the brand name Topamax among others, stands as a cornerstone in the management of epilepsy and the prevention of migraines.[1][2] Its journey from a chemical intermediate to a widely prescribed anticonvulsant is a compelling narrative of serendipity in drug discovery, underpinned by rigorous preclinical and clinical evaluation. Discovered in 1979 by Drs. Bruce E. Maryanoff and Joseph F. Gardocki at McNeil Pharmaceuticals, topiramate was initially synthesized as part of a program targeting new antidiabetic agents.[3][4] Its anticonvulsant properties were unexpectedly revealed through phenotypic screening, a testament to the value of broad-based biological assessment in identifying novel therapeutic agents.[3][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical validation of topiramate as an anticonvulsant, with a focus on its multifaceted mechanism of action, key experimental data, and the methodologies that defined its development pathway.

Preclinical Discovery and Mechanistic Elucidation

The initial identification of topiramate's anticonvulsant potential was followed by extensive preclinical studies to characterize its efficacy, safety, and mechanism of action. These studies were crucial in establishing the scientific rationale for its progression into clinical trials.

Mechanism of Action

Topiramate exerts its anticonvulsant effects through a combination of mechanisms, making it a versatile agent effective against a broad spectrum of seizures.[1][6][7][8] This multifaceted profile is a key aspect of its clinical utility.

The primary mechanisms of action include:

-

Blockade of Voltage-Dependent Sodium Channels: Topiramate inhibits the repetitive firing of neurons by blocking state-dependent sodium channels, a mechanism it shares with other established anticonvulsants like phenytoin (B1677684) and carbamazepine (B1668303).[2][7]

-

Enhancement of GABAergic Activity: It potentiates the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased chloride influx and neuronal hyperpolarization.[5][6][9]

-

Antagonism of Glutamate (B1630785) Receptors: Topiramate negatively modulates the AMPA/kainate subtypes of glutamate receptors, thereby reducing excitatory neurotransmission.[7][9] This action is unique among many antiepileptic drugs.[7]

-

Inhibition of Carbonic Anhydrase: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV, which may contribute to its anticonvulsant effects and some of its side effects, such as metabolic acidosis and a predisposition to kidney stones.[1][9]

Figure 1: Multifaceted Mechanism of Action of Topiramate.

Preclinical Efficacy in Animal Models

Topiramate demonstrated a broad spectrum of anticonvulsant activity in various animal models of epilepsy, which are predictive of its clinical efficacy in humans.

| Animal Model | Seizure Type Modeled | Topiramate's Effect | Reference |

| Maximal Electroshock (MES) Seizure Test | Generalized tonic-clonic seizures | Highly effective in preventing seizure spread. ED50 of 13.5 mg/kg in rats and 40.9 mg/kg in mice (oral administration). | [10] |

| Pentylenetetrazol (PTZ)-Induced Seizure Test | Myoclonic and generalized seizures | Blocked clonic seizures at high doses (ED50 = 1,030 mg/kg orally in mice). | [10] |

| Amygdala Kindling Model | Complex partial and secondarily generalized seizures | Exerted a significant anticonvulsant effect at 20 mg/kg, reducing seizure and afterdischarge durations. | [11] |

| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Absence seizures | Dose-dependently reduced spike-and-wave discharges, with almost complete suppression at 30 and 60 mg/kg. | [12] |

| Wistar Audiogenic Sensitive (AS) Rat | Tonic-clonic seizures | At 30 and 60 mg/kg, significantly increased latency to wild running and suppressed tonic seizures. | [12] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test Protocol (Mouse/Rat)

-

Objective: To assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer topiramate or vehicle control to the animals (e.g., orally).

-

At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to the corneas to ensure proper electrical contact.[5][13]

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the corneal electrodes.[13][14]

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[13]

-

Figure 2: Experimental Workflow for the MES Test.

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol (Mouse)

-

Objective: To evaluate a compound's ability to raise the seizure threshold.

-

Procedure:

-

Administer topiramate or vehicle control to the animals.

-

At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) into a loose fold of skin on the neck.[15]

-

Place the animal in an observation cage.

-

Observe for the presence and latency of clonic seizures for a defined period (e.g., 30 minutes).[15]

-

Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.[15]

-

Amygdala Kindling Model Protocol (Rat)

-

Objective: To model the development and treatment of complex partial and secondarily generalized seizures.

-

Procedure:

-

Surgically implant a bipolar stimulating electrode into the basolateral amygdala and recording electrodes over the cortex.[6]

-

After a recovery period, deliver a brief, low-intensity electrical stimulus to the amygdala once daily.

-

Monitor the behavioral seizure severity using the Racine scale and record the duration of the afterdischarge on the EEG.[6]

-

Continue daily stimulations until the animal is "fully kindled," consistently exhibiting a Stage 5 seizure (rearing and falling with tonic-clonic convulsions).

-

Once kindled, administer topiramate or vehicle and then stimulate to assess the drug's effect on seizure severity and duration.[6]

-

Pharmacokinetics and Metabolism

Topiramate exhibits a favorable pharmacokinetic profile. It is rapidly absorbed orally, with a bioavailability of over 80%, which is not significantly affected by food.[15][16] It has low plasma protein binding (15-41%) and a relatively long elimination half-life of about 21 hours in healthy volunteers.[1][2][15] Approximately 70% of the drug is excreted unchanged in the urine.[1][2] The remaining portion is metabolized through hydroxylation, hydrolysis, and glucuronidation.[15]

Clinical Development

The clinical development of topiramate involved a series of well-controlled trials to establish its efficacy and safety as both an adjunctive therapy for refractory epilepsy and as a monotherapy for newly diagnosed epilepsy.

Figure 3: Topiramate Drug Development Timeline.

Adjunctive Therapy for Refractory Partial-Onset Seizures

Multiple double-blind, placebo-controlled trials demonstrated the efficacy of topiramate as an add-on therapy for patients whose partial-onset seizures were not adequately controlled by other antiepileptic drugs.

| Trial Feature | Description |

| Patient Population | Patients with refractory partial-onset seizures, with or without secondary generalization, on stable doses of 1-2 other AEDs. |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group. |

| Treatment Protocol | 8-week baseline phase followed by a titration phase and a 12-week maintenance phase. |

| Dosages | 200, 400, 600, 800, and 1000 mg/day in divided doses. |

Key Efficacy Results from Adjunctive Therapy Trials:

| Dosage | Median % Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) | Reference |

| Placebo | 12-13% | 10-21% | [14][17][18] |

| 200 mg/day | 30% | ~38% | [17][18] |

| 400 mg/day | 48% | 45-47% | [17][18] |

| 600 mg/day | 45-46% | 47% | [14][17] |

These trials consistently showed that topiramate at doses of 200-600 mg/day was significantly more effective than placebo in reducing seizure frequency.[14][17] While higher doses did not consistently provide greater efficacy, they were associated with a higher incidence of adverse events.[19] The most common side effects included somnolence, dizziness, fatigue, ataxia, and cognitive symptoms such as difficulty with concentration and memory.[14][18]

Monotherapy for Newly Diagnosed Epilepsy

Subsequent clinical trials evaluated topiramate as a first-line monotherapy for patients with newly diagnosed epilepsy. These studies compared different doses of topiramate or compared topiramate to standard antiepileptic drugs like carbamazepine or valproate.[20]

Monotherapy Trial Protocol Outline:

-

Objective: To evaluate the efficacy and safety of topiramate as initial monotherapy.

-

Patient Population: Adults and children with newly diagnosed epilepsy (partial-onset or generalized tonic-clonic seizures).[12]

-

Study Design: Randomized, double-blind, parallel-group.

-

Treatment Protocol: Patients were randomized to a low dose (e.g., 50 mg/day) or a high dose (e.g., 400-500 mg/day) of topiramate.[12]

-

Primary Endpoint: Time to first seizure or time to exit from the study due to meeting seizure-related criteria.[12]

In a key monotherapy trial, higher doses of topiramate (e.g., 400 mg/day) were associated with a longer time to the first seizure and higher seizure-free rates at 6 and 12 months compared to a low dose (50 mg/day).[12] These studies established topiramate as an effective and generally well-tolerated monotherapy option for a broad spectrum of seizure types.[20]

Conclusion

The development of topiramate is a landmark in epilepsy treatment, originating from a serendipitous discovery and culminating in a widely used anticonvulsant with a unique and multifaceted mechanism of action. Its journey was paved by systematic preclinical evaluation in predictive animal models and confirmed through robust, large-scale clinical trials. The data from these studies have not only established its clinical efficacy and safety profile but have also provided valuable insights into the complex neurobiology of epilepsy. For researchers and drug development professionals, the story of topiramate underscores the importance of phenotypic screening, the value of a multi-mechanistic approach to treating complex neurological disorders, and the rigorous, stepwise process required to translate a laboratory finding into a clinically valuable therapeutic agent.

References

- 1. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. neurology.org [neurology.org]

- 4. benchchem.com [benchchem.com]

- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 6. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 7. Randomized trial of adjunctive topiramate therapy in infants with refractory partial seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Topiramate in the treatment of partial and generalized epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 11. Topiramate monotherapy in newly diagnosed epilepsy in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]

- 17. storage.imrpress.com [storage.imrpress.com]

- 18. Topiramate placebo-controlled dose-ranging trial in refractory partial epilepsy using 600-, 800-, and 1,000-mg daily dosages. Topiramate YE Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Topiramate monotherapy as broad-spectrum antiepileptic drug in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A dose-comparison trial of topiramate as monotherapy in recently diagnosed partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dissolving Topiramate for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Topiramate (B1683207) is a sulfamate-substituted monosaccharide with a broad spectrum of anticonvulsant activity. Its mechanism of action is multifaceted, involving the blockage of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, and antagonism of AMPA/kainate glutamate (B1630785) receptors. These properties make topiramate a valuable tool for in vitro studies of neurological disorders and other cellular processes. This document provides a detailed protocol for the preparation of topiramate solutions for use in cell culture assays, ensuring reproducibility and minimizing potential artifacts from the solvent.

Data Presentation: Topiramate Solubility and Stability

A summary of the physicochemical properties of topiramate relevant to its use in cell culture is provided in the table below.

| Property | Value | Reference |

| Solubility in Organic Solvents | DMSO: ~15 mg/mLEthanol: ~20 mg/mLDimethyl Formamide: ~25 mg/mL | - |

| Solubility in Aqueous Solutions | Water (25°C): ~9.8 mg/mLPBS (pH 7.2): ~0.15 mg/mL | - |

| Stability in Aqueous Solution | Degrades by hydrolysis. Half-life is approximately 80 days at pH 8 and 35°C. It is not recommended to store aqueous solutions for more than one day. | - |

| Stability of Stock Solution | Stock solutions in organic solvents are stable for at least 60 days when stored at 4°C. The crystalline solid is stable for ≥ 4 years at -20°C. | - |

| Typical In Vitro Concentrations | Effective concentrations can range from ≥3 µM to 100 µM, depending on the cell line and experimental endpoint. For example, in studies with human astrocytes, concentrations of 10-100 µM have been used. | - |

Experimental Protocol: Preparation of Topiramate Solutions for Cell Culture

This protocol describes the preparation of a topiramate stock solution in an organic solvent and subsequent dilution to working concentrations for use in in vitro cell culture assays.

Materials:

-

Topiramate powder (molecular weight: 339.36 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Optional: Water bath

Procedure:

1. Preparation of a 100 mM Topiramate Stock Solution in DMSO:

a. Weigh out 33.94 mg of topiramate powder and transfer it to a sterile 1.5 mL microcentrifuge tube or a larger sterile conical tube, depending on the desired volume. b. Add 1 mL of cell culture grade DMSO to the tube containing the topiramate powder. c. Vortex the solution vigorously until the topiramate is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C for long-term storage (stable for at least 60 days).

2. Preparation of Working Solutions:

a. Thaw an aliquot of the 100 mM topiramate stock solution at room temperature. b. Prepare intermediate dilutions of the stock solution in cell culture medium as needed. For example, to prepare a 1 mM working solution, dilute the 100 mM stock solution 1:100 in cell culture medium. c. From the intermediate dilutions, prepare the final working concentrations for your experiment. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of a 10 mM intermediate solution. d. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium containing the same final concentration of DMSO as the topiramate-treated wells) in all experiments.

3. Quality Control:

-

Solubility Check: After preparing the stock solution, visually inspect for any precipitation. If precipitation occurs upon dilution in aqueous media, consider preparing a less concentrated stock solution or using a different co-solvent system (though DMSO is generally preferred for its high solubilizing capacity and relatively low toxicity at low concentrations).

-

pH Measurement: For aqueous working solutions, it is advisable to check the pH to ensure it is within the physiological range suitable for your cell line.

-

Solvent Toxicity Control: Always include a vehicle control group in your experimental design to account for any effects of the solvent on cell viability and function.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of topiramate solutions for in vitro cell culture assays.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Topiramate in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction